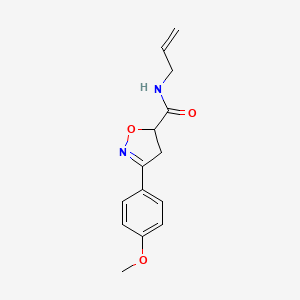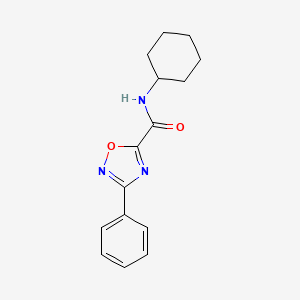
N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic effects. This compound belongs to the isoxazole family and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Isoxazole derivatives are synthesized for their diverse potential applications, ranging from materials science to biologically active compounds. For instance, the synthesis and characterization of isoxazolines and isoxazoles with specific functional groups have been extensively studied. These compounds are known for their antimicrobial properties and potential as building blocks in organic synthesis. The detailed structural analysis through techniques like NMR, IR spectroscopy, and elemental analysis helps in understanding their properties and potential applications (Hassan, Hafez, & Osman, 2014; Velikorodov & Sukhenko, 2004).
Cytotoxic Activity
The cytotoxic activities of isoxazole derivatives have been explored in various studies. These compounds exhibit potential efficacy against cancer cells through mechanisms that may involve interaction with cellular proteins or DNA. The research in this area aims to identify novel anticancer agents with improved selectivity and potency (Alam, 2022).
Histone Deacetylase Inhibition
Isoxazole derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression. Selective HDAC inhibitors can have therapeutic applications in diseases like Alzheimer's by modulating gene expression and protein activity. One such compound has shown potential in crossing the blood-brain barrier and ameliorating disease phenotypes in animal models (Lee et al., 2018).
Material Science Applications
Isoxazole derivatives are also of interest in materials science for the synthesis of novel polymers and monomers. For example, benzoxazine monomers containing allyl groups have been developed, exhibiting excellent thermal and mechanical properties upon polymerization. These materials are explored for high-performance applications due to their stability and robustness (Agag & Takeichi, 2003).
Enzyme Inhibition Studies
Research into isoxazole derivatives extends into biochemistry, where their role as enzyme inhibitors is studied. The inhibition of specific enzymes can provide insights into disease mechanisms and lead to the development of new therapeutic agents. Studies in this area investigate the potential of isoxazole compounds to inhibit enzymes crucial for the survival of pathogens or cancer cells, offering a pathway to novel treatments (Knecht & Löffler, 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,13H,1,8-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGAWGGOQDDHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)
![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)